molecular formula C10H14O2 B1678191 Nepetalactone CAS No. 490-10-8

Nepetalactone

Cat. No. B1678191
Key on ui cas rn: 490-10-8
M. Wt: 166.22 g/mol
InChI Key: ZDKZHVNKFOXMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552210B2

Procedure details

This example shows the effect of treating crude catmint oil by steam distillation, followed by distillation with isopropanol on the rate of hydrogenation of nepetalactone (NPL) to DHN. Catmint oil (2400 grams; Lot 2003 from George Thacker Sons) and deionized water (1440 grams) were combined in a 4 liter heated resin kettle outfitted with a shell and tube condenser and a dry ice cold finger. This resin kettle was outfitted with a vacuum control. Vacuum was controlled at a pressure of 6.9 kPa while the kettle was heated using an electrical heating mantel. The temperature of the water and catmint oil was controlled at 39 to 45° C. Water and some of the catmint oil was stripped off, condensed using the shell and tube condenser and the cold finger and periodically drained from the condenser receiver. After about 7 hours, most of the water was distilled off and a total of approximately 400 mL of isopropanol was added to the catmint oil remaining in the resin kettle. The distillation was continued at about 6.9 kPa but the temperature of the catmint oil/isopropanol mixture was raised to 72 to 80° C. to facilitate the distillation. The distillation was carried out for an additional hour. For the last 10 to 15 minutes, the vacuum was adjusted to 752 Pa to help drive off any residual isopropanol. About 4.5 wt % of the initial charge of the oil was distilled off in this fashion. A total of 7 distillations were performed in this fashion and the distilled catmint oil obtained from the distillations was combined to give a total of about 14.7 Kg of distilled catmint oil. A small portion was used in a hydrogenation test performed as described in Comparative Example 1. Table 4 shows the rate of hydrogenating this treated oil as the NPL conversion as a function of hydrogenation time or time on stream (TOS). After 1.75 hours of hydrogenation, the conversion of the nepetalactone was 82.2%, which is substantially higher than the conversion at approximately the same time in Example 1. This was done with no apparent increase in nepetalic acid or yield loss to puleganic acid. The crude catmint oil had an initial sulfur content of 278 ppm; the content of the sulfur in the sample used for hydrogenation was 205 ppm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nepetalic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:6]2[C:7]([O:9][CH:10]=[C:11]([CH3:12])[CH:5]2[CH2:4][CH2:3]1)=[O:8]>C[C@@H]1[C@@H](C(O)=O)[C@@H]([C@H](C=O)C)CC1>[CH3:1][CH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH:5]([CH:11]([CH3:12])[CH3:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2C1C(=O)OC=C2C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2C1C(=O)OC=C2C
Step Three
Name
nepetalic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 (± 4) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
of treating crude catmint oil
DISTILLATION
Type
DISTILLATION
Details
by steam distillation
DISTILLATION
Type
DISTILLATION
Details
followed by distillation with isopropanol on the rate of hydrogenation of nepetalactone (NPL) to DHN
TEMPERATURE
Type
TEMPERATURE
Details
heated resin kettle
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
was controlled at 39 to 45° C
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
most of the water was distilled off
ADDITION
Type
ADDITION
Details
a total of approximately 400 mL of isopropanol was added to the catmint oil
DISTILLATION
Type
DISTILLATION
Details
The distillation
DISTILLATION
Type
DISTILLATION
Details
the distillation
DISTILLATION
Type
DISTILLATION
Details
The distillation
WAIT
Type
WAIT
Details
was carried out for an additional hour
CUSTOM
Type
CUSTOM
Details
For the last 10 to 15 minutes
Duration
12.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
About 4.5 wt % of the initial charge of the oil
DISTILLATION
Type
DISTILLATION
Details
was distilled off in this fashion
CUSTOM
Type
CUSTOM
Details
the distilled catmint oil obtained from the distillations
CUSTOM
Type
CUSTOM
Details
to give a total of about 14.7 Kg of distilled catmint oil
WAIT
Type
WAIT
Details
After 1.75 hours of hydrogenation
Duration
1.75 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1CCC(C1C(=O)O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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